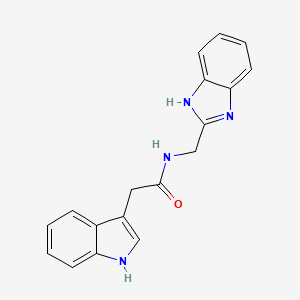![molecular formula C15H20N2O B7454898 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which target the BTK enzyme that is involved in the development and progression of cancer and autoimmune diseases.
Wirkmechanismus
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole works by inhibiting the BTK enzyme, which plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of BTK, 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival, as well as reduce the inflammatory and autoimmune responses that contribute to the development of autoimmune diseases.
Biochemical and physiological effects:
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. It can penetrate the blood-brain barrier and reach the central nervous system, which makes it a potential treatment for brain tumors and other CNS-related diseases. 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has several advantages for use in laboratory experiments, including its selective and potent inhibitory effect on BTK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, such as the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for off-target effects in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole, including:
1. Further preclinical and clinical studies to evaluate its efficacy and safety in different types of cancer and autoimmune diseases.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and tissue distribution.
3. Investigation of its potential use in combination with other drugs or therapies to enhance its therapeutic effects.
4. Exploration of its mechanism of action and downstream signaling pathways to identify new targets for drug development.
5. Development of new BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-[2-(4-Tert-butylphenoxy)ethyl]imidazole involves several steps, including the reaction of 4-tert-butylphenol with epichlorohydrin to form a glycidyl ether intermediate, which is then reacted with imidazole to form the final product. The synthesis process has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Tert-butylphenoxy)ethyl]imidazole has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses in animal models.
Eigenschaften
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)13-4-6-14(7-5-13)18-11-10-17-9-8-16-12-17/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIXDPVCCVWDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)

![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
